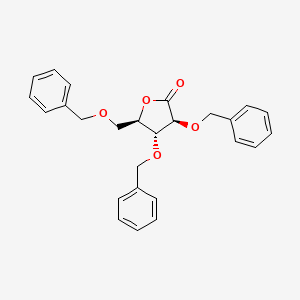
nickel subselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel subselenide, with the chemical formula Ni(_3)Se(_2), is a metal-rich form of nickel selenide. It has been investigated for its potential as an electrocatalyst, particularly in oxygen evolution reactions under alkaline conditions . The compound has a structure similar to the sulfur mineral heazlewoodite, characterized by metal-metal bonding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel subselenide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. Electrodeposition involves the reduction of nickel and selenium precursors on a conductive substrate under controlled conditions . The parameters such as pH, deposition potential, and substrate composition significantly influence the catalytic activity of the resulting films .
Industrial Production Methods: In industrial settings, this compound can be produced by mixing nickel and selenium precursors in a nitrogen-doped hollow carbon sphere (NHCS) matrix. This method enhances the bifunctional oxygen activity for applications like zinc-air batteries . The process involves synthesizing non-stoichiometric Ni(_{0.85})Se nanoparticles and modifying them on NHCS .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel subselenide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its high efficiency in oxygen evolution reactions (OER) and hydrogen evolution reactions (HER) under alkaline conditions .
Common Reagents and Conditions:
Oxidation: this compound acts as an electrocatalyst in OER, where it facilitates the oxidation of water to oxygen.
Reduction: In HER, this compound catalyzes the reduction of water to hydrogen.
Major Products:
Oxygen Evolution Reaction (OER): Oxygen (O(_2))
Hydrogen Evolution Reaction (HER): Hydrogen (H(_2))
Wissenschaftliche Forschungsanwendungen
Nickel subselenide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Electrocatalysis: this compound is used as a high-efficiency electrocatalyst for OER and HER, making it valuable for water splitting and renewable energy applications
Biology and Medicine:
Biosensors: Due to its excellent catalytic properties, this compound can be used in the development of biosensors for detecting various biological molecules.
Industry:
Energy Storage: this compound is employed in zinc-air batteries as a bifunctional catalyst, enhancing the oxygen reduction and evolution reactions.
Carbon Dioxide Reduction: It is also used as an electrocatalyst for the selective reduction of carbon dioxide to carbon-rich products like ethanol and acetic acid.
Wirkmechanismus
Nickel subselenide exerts its effects primarily through its catalytic activity. The compound’s structure, which includes metal-metal bonding, facilitates the adsorption and activation of reactant molecules on its surface . In OER, this compound lowers the overpotential required for the reaction, enhancing the efficiency of oxygen evolution . Similarly, in HER, it reduces the overpotential for hydrogen evolution, making the process more efficient .
Vergleich Mit ähnlichen Verbindungen
- Nickel Diselenide (NiSe(_2))
- Cobalt Selenide (CoSe(_2))
- Iron Selenide (FeSe(_2))
Uniqueness: Nickel subselenide stands out due to its metal-rich composition and unique structure, which contribute to its superior catalytic properties. Compared to nickel diselenide, this compound has a higher efficiency in OER and HER due to its lower overpotential and higher stability . Additionally, the incorporation of other metals like manganese can further enhance its catalytic performance .
Eigenschaften
CAS-Nummer |
12137-13-2 |
|---|---|
Molekularformel |
C20H22N2O6 |
Molekulargewicht |
0 |
Synonyme |
nickel subselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)
